Boron trichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Semiconductor Industry

- Plasma Etching: Boron trichloride (BCl₃) is a crucial gas used in the semiconductor industry for plasma etching. This process involves using a chemically reactive plasma to remove unwanted material from the surface of a substrate, creating precise patterns for microcircuits and other electronic devices. BCl₃ reacts with aluminum, a common conductor material, to form volatile aluminum chloride (AlCl₃), effectively etching away the desired patterns with high precision [].

Synthesis of Boron Compounds

- Precursor for Boron Nitride: BCl₃ serves as a key precursor for synthesizing boron nitride (BN), a valuable material with exceptional thermal conductivity, electrical insulating properties, and chemical stability. Through various techniques like chemical vapor deposition (CVD), BCl₃ reacts with ammonia (NH₃) to form BN films or powders, used in various applications, including heat sinks, electronic insulators, and lubricants [].

- Production of Other Boron Compounds: BCl₃ also acts as a starting material for the synthesis of various other boron compounds, including boron hydrides, organoboranes, and boron halides. These compounds find diverse applications in organic synthesis, catalysis, and materials science [].

Research in Catalysis

- Lewis Acid Catalyst: BCl₃ exhibits Lewis acid behavior, meaning it can accept electron pairs from other molecules. This property makes it a valuable Lewis acid catalyst in various organic reactions, promoting the formation of new chemical bonds and facilitating specific reaction pathways.

Other Research Applications

- Studying Chemical Bonding: BCl₃ serves as a model molecule for studying chemical bonding theories due to its simple structure and well-defined electron distribution. Researchers can use BCl₃ to investigate fundamental concepts like orbital hybridization, molecular symmetry, and Lewis acid-base interactions [].

- Material Science Research: BCl₃ finds applications in material science research. For instance, it can be used to deposit thin films of boron and boron-containing materials, allowing researchers to explore their properties and potential applications in various fields [].

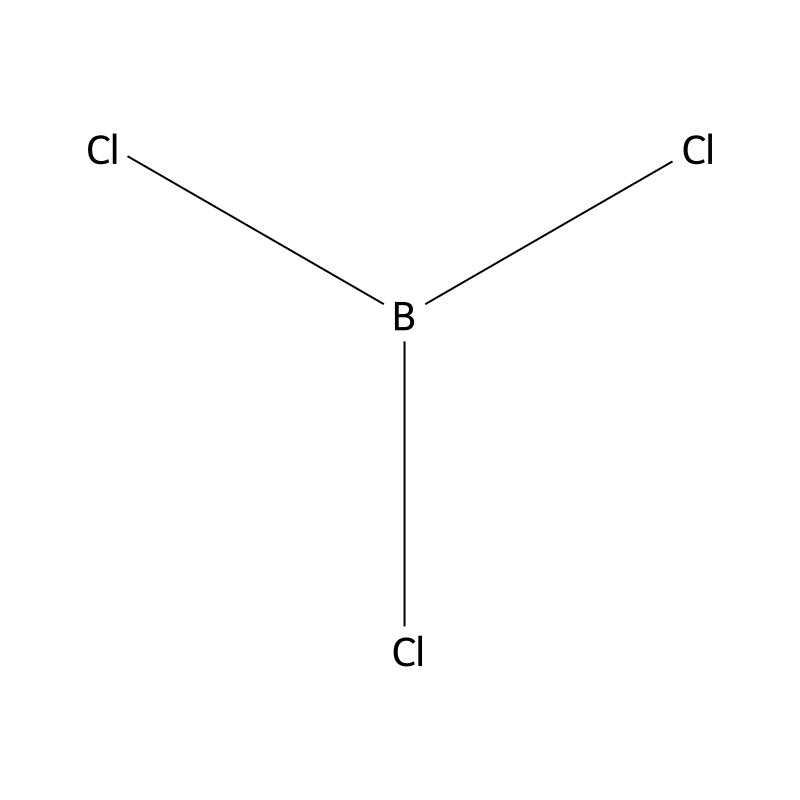

Boron trichloride, with the chemical formula BCl₃, is a colorless gas at room temperature and pressure. It has a molecular weight of 117.170 g/mol and is known for its pungent odor. This compound is classified as a Lewis acid due to its ability to accept electron pairs, which makes it highly reactive, particularly with water and organic compounds. When it comes into contact with moisture, it hydrolyzes to form boric acid and hydrochloric acid, resulting in toxic and corrosive fumes .

- Hydrolysis Reaction:This reaction produces boric acid and hydrochloric acid when BCl₃ reacts with water .

- Reactions with Organic Compounds: Boron trichloride can react with various organic compounds, often acting as a catalyst or reagent in organic synthesis. For example, it can facilitate the formation of organoboron compounds .

- Electron Impact Ionization: Under specific conditions, BCl₃ can undergo ionization when subjected to electron impact, producing various ions such as BCl₂⁺ and Cl⁻ .

Boron trichloride can be synthesized through several methods:

- Direct Chlorination: The most common method involves the reaction of boron carbide (B₄C) with chlorine gas:This process is performed in a controlled environment to manage the exothermic nature of the reaction .

- Thermal Decomposition: Another method includes the thermal decomposition of boron halides under specific conditions.

- Reaction with Borates: Boron trichloride can also be produced by reacting borates with chlorine in a melt .

Boron trichloride has several important applications:

- Semiconductor Manufacturing: It is widely used in plasma etching processes for semiconductor fabrication, where it helps in doping silicon wafers with boron .

- Catalysis: As a Lewis acid, BCl₃ serves as a catalyst in various organic reactions, including alkylation and polymerization processes.

- Chemical Synthesis: It is utilized in the synthesis of organoboron compounds that are valuable intermediates in organic chemistry .

Studies have shown that boron trichloride interacts significantly with various substrates, particularly silicon surfaces. For instance, it can react selectively with hydrogen-terminated silicon surfaces to achieve monolayer doping, which is crucial for developing advanced semiconductor devices . Additionally, its interactions with different ligands have been explored to understand its reactivity and potential applications in coordination chemistry .

Boron trichloride belongs to a class of boron halides that exhibit similar properties but differ in their reactivity and applications. Here are some comparable compounds:

| Compound | Formula | Characteristics | Unique Aspects |

|---|---|---|---|

| Boron trifluoride | BF₃ | Colorless gas; strong Lewis acid | Less reactive than BCl₃; used in gas-phase reactions |

| Boron pentachloride | BCl₅ | Colorless solid; exists mainly as BCl₄⁻ | More complex structure; higher chlorination state |

| Boron dichloride | BCl₂ | Colorless gas; less stable than BCl₃ | Intermediate reactivity; less common in applications |

| Borane | BH₃ | Colorless gas; strong reducing agent | Different chemical behavior due to hydrogen presence |

Boron trichloride is unique among these compounds due to its high reactivity with both organic materials and moisture, making it particularly useful in semiconductor processing while also posing significant handling hazards due to its corrosive nature .

BCl₃-Mediated Cyclization Reactions

Regioselective Indene and Benzofulvene Synthesis

BCl₃ facilitates regioselective cyclization of alkynes into polycyclic frameworks, such as indenes and benzofulvenes, through borylative pathways. For example, electrophilic activation of alkynes by BCl₃ triggers intramolecular cyclization, where the boron center stabilizes developing carbocations. This process enables the formation of synthetically challenging bicyclic structures with high regiocontrol [3]. In one methodology, o-alkynylarenes undergo BCl₃-mediated borylative cyclization to yield benzofulvene derivatives bearing boronate esters at the bridgehead position [3]. The reaction proceeds via initial alkyne activation, followed by nucleophilic attack of the pendant aromatic ring, culminating in boron-assisted rearomatization [4].

Borylation-Triggered Heterocyclization Pathways

BCl₃ enables the synthesis of boron-containing heterocycles through formal borylation-cyclization sequences. For instance, o-alkynyl esters undergo BCl₃-induced oxyboration to form borylated lactones, where the ester carbonyl participates in nucleophilic trapping of an intermediate vinyl cation [4]. Similarly, thioboration of o-alkynylthioanisoles produces borylated benzothiophenes via a cascade involving alkyne activation, sulfur participation, and boron incorporation [4]. These transformations highlight BCl₃’s dual role as a π-electrophile and a boron source, bypassing traditional prefunctionalization steps required in transition-metal-catalyzed borylation [3] [4].

Halogen Exchange and Redistribution Reactions

Transmetalation with Organotin Reagents

BCl₃ participates in halogen exchange reactions with organotin compounds, enabling the synthesis of aryl- and heteroarylboranes. When combined with catalytic AlCl₃, BCl₃ generates borenium cations [(C−N-chelate)BCl]⁺, which react with arylstannanes via boro-destannylation [6]. For example, treatment of (C−N-chelate)BCl₂ with PhSnBu₃ and AlCl₃ yields diarylboranes through sequential transmetalation steps. The reaction rate depends on the nucleophilicity of the stannane, with thienylstannanes reacting faster than aryl analogs [6]. This method has been extended to tetraarylation of diborenium cations, producing highly substituted boron centers [6].

Boron-Centered Desilylation/Destannylation Mechanisms

BCl₃-mediated desilylation and destannylation proceed via electrophilic cleavage of Si–C or Sn–C bonds. In reactions with arylsilanes, BCl₃ activates the Si–C bond, forming a borosilane intermediate that undergoes protodeborylation to yield arylboron species [6]. Destannylation is more efficient due to the weaker Sn–C bond, allowing double arylation at boron when excess stannane is used [6]. For example, 5-Bu₃Sn-2-Me-thiophene reacts with (C−N-chelate)BCl₂ to install thienyl groups at boron, demonstrating compatibility with heteroaromatic systems [6]. These reactions underscore BCl₃’s utility in constructing complex organoboron architectures without requiring preformed boron-nucleophile bonds.

Plasma Etching Dynamics in Semiconductor Fabrication

Plasma-enhanced etching technologies utilizing boron trichloride have become extensively employed in the fabrication of modern low-scale microelectronic devices [1] [2] [3]. The implementation of boron trichloride in plasma etching systems offers several critical advantages including low plasma-induced damage to semiconductor surfaces, smooth surface etching morphology, high etching selectivity, and precise control of plasma etching depth [1] [2] [3].

Radical Generation in Boron Trichloride/Chlorine Mixtures

The dissociation of boron trichloride in plasma environments generates multiple reactive species that serve as the primary etchants for various semiconductor materials. Optical emission spectroscopy analysis reveals that boron trichloride plasma predominantly produces three key radical species: boron chloride radicals, chlorine radicals, and boron radicals [1] [4]. The relative concentrations of these species can be controlled through plasma parameters including power, pressure, and gas mixing ratios.

In boron trichloride/chlorine gas mixtures, the chlorine radicals function as the main etchant for group three-five compounds such as gallium arsenide and gallium nitride [1] [5]. The addition of boron trichloride to chlorine plasmas enhances the etching rate through multiple mechanisms. For gallium arsenide etching, the optimal boron trichloride concentration in chlorine mixtures is approximately thirty-three percent, achieving etch rates exceeding twelve hundred nanometers per minute [5]. Similarly, for gallium nitride, the same concentration provides etch rates of approximately three hundred nanometers per minute, though lower than gallium arsenide due to the higher bond energies in gallium nitride [5].

The enhancement mechanism involves the formation of volatile boron oxychlorides when boron trichloride encounters surface oxides. This reaction can be represented as: aluminum oxide plus boron trichloride yields aluminum chlorides plus volatile boron oxychlorides [6]. This deoxidation capability makes boron trichloride particularly effective for removing native oxide layers that typically inhibit etching processes [1] [2].

For etching of barium strontium titanate thin films, the addition of ten percent boron trichloride to chlorine/argon mixtures achieves optimal etch rates of four hundred eighty angstroms per minute [7]. The mechanism involves both ion bombardment effects and chemical reactions between the substrate and chlorine radicals, with boron trichloride enhancing the overall process through improved radical generation and surface deoxidation [7].

Surface Functionalization of Transition Metal Dichalcogenides

The application of boron trichloride plasma-derived radicals for surface functionalization of transition metal dichalcogenides represents a significant advancement in two-dimensional materials processing [4] [8]. This technique addresses the fundamental challenge of depositing uniform high-k dielectric films on the chemically inert surfaces of transition metal dichalcogenides, which is essential for next-generation field-effect transistor applications.

The mechanism of boron trichloride plasma treatment involves the generation of chemically reactive and electrically neutral radicals without directional bias, making it suitable for three-dimensional surface treatment applications [4]. Optical emission spectroscopy confirms that boron trichloride plasma predominantly generates boron chloride radicals, along with smaller amounts of boron and chlorine radicals [4]. These species adsorb onto molybdenum disulfide surfaces and facilitate subsequent atomic layer deposition processes.

Density functional theory calculations reveal that the energy reaction pathway for boron chloride radical adsorption on molybdenum disulfide surfaces is thermodynamically favorable [4]. When preadsorbed boron chloride radicals are present during atomic layer deposition with trimethylaluminum and water, the formation of stable molybdenum disulfide-boron-aluminum bonds occurs. The chlorine atoms readily transition to gaseous states due to their strong binding affinity to methyl groups, resulting in approximately eighty percent lower energy for the final state compared to direct atomic layer deposition without pretreatment [4].

X-ray photoelectron spectroscopy measurements confirm the chemical adsorption of boron, chlorine, and boron chloride radicals on molybdenum disulfide surfaces. The presence of boron 1s peaks at approximately one hundred ninety-two electron volts and chlorine 2p peaks at two hundred and two hundred one electron volts validates the theoretical predictions [4]. The treatment results in complete coverage of approximately two nanometer thick aluminum oxide films on planar molybdenum disulfide surfaces, with demonstrated applicability to three-dimensional suspended structures [4].

The boron trichloride plasma treatment shows remarkable compatibility with device fabrication requirements. Raman and photoluminescence spectroscopy of monolayer molybdenum disulfide samples before and after treatment show no evidence of structural damage or etching [4]. The slight increase in photoluminescence intensity is consistent with chemical doping effects rather than material degradation [4]. Electrical characterization of field-effect transistors fabricated with boron trichloride plasma-treated molybdenum disulfide channels demonstrates successful operation with on/off ratios exceeding ten to the sixth power, subthreshold swings of approximately one hundred forty millivolts per decade, and field-effect mobilities of nine square centimeters per volt-second [4].

Atomic-Precision Doping in Silicon Nanostructures

The development of atomic precision advanced manufacturing techniques utilizing boron trichloride represents a significant breakthrough in semiconductor doping technology [4] [9] [10]. These methods enable the creation of delta-doped regions in silicon with carrier densities exceeding ten to the fourteenth carriers per square centimeter, essential for quantum computing applications, superconducting devices, and bipolar nanoelectronics [4] [9].

Dissociation Pathways on Silicon(100)-2×1 Surfaces

The reaction pathway for boron trichloride dissociation on silicon(100)-2×1 surfaces has been elucidated through comprehensive density functional theory calculations and experimental validation [10]. The process begins with barrierless dissociative adsorption of boron trichloride onto silicon dimer sites, creating an initial configuration where boron dichloride fragments occupy one side of the silicon dimer while chlorine atoms bond to the other side [10].

The initial adsorption energy of negative 1.74 electron volts indicates significantly stronger binding compared to other dopant precursors such as phosphine and diborane, which exhibit adsorption energies in the range of negative 0.70 to negative 0.90 electron volts [10]. This high adsorption energy results from the formation of strong silicon-chlorine bonds during the dissociative adsorption process. The reaction proceeds without activation barriers, yielding sticking coefficients approaching unity and enabling room temperature processing [10].

From the initial configuration, the boron dichloride fragment can follow two primary dissociation pathways. The first involves loss of a chlorine atom to a nearby silicon dimer, creating a metastable intermediate with an adsorption energy of negative 0.76 electron volts and requiring a 1.04 electron volt activation barrier [10]. Alternatively, the boron dichloride can transition directly to a bridging boron chloride configuration spanning two neighboring silicon dimers with an adsorption energy of negative 2.18 electron volts [10]. The direct pathway to the bridging configuration requires only a 0.93 electron volt barrier, making it kinetically more favorable than the intermediate route [10].

The bridging boron chloride configuration represents the thermodynamically stable end state of the dissociation process. The significant adsorption energy and the 1.37 electron volt barrier for reverse dissociation ensure that this species remains bound to the surface under typical processing conditions [10]. This configuration serves as the precursor for boron incorporation into the silicon lattice through subsequent thermal processing steps.

Selectivity measurements demonstrate that boron trichloride exhibits exceptional discrimination between bare silicon surfaces and hydrogen or chlorine-terminated resist regions. The adsorption energies on hydrogen-terminated and chlorine-terminated silicon surfaces are only negative 0.03 and negative 0.02 electron volts respectively, corresponding to weak physisorption [10]. This selectivity enables area-selective doping with ratios of 310:1 for hydrogen resists and 1529:1 for chlorine resists [9].

Kinetic Monte Carlo Models for Dopant Distribution

Kinetic Monte Carlo modeling provides quantitative predictions of boron incorporation rates and spatial distributions as functions of dosing and annealing conditions [10]. The model utilizes transition rates calculated from the Arrhenius equation, incorporating activation barriers determined from density functional theory calculations and attempt frequencies of ten to the twelfth per second based on vibrational analysis [10].

The kinetic model predicts that boron trichloride achieves saturation incorporation levels approaching 1.7 × 10¹⁴ carriers per square centimeter with room temperature dosing and minimal thermal processing [10]. This contrasts sharply with other acceptor precursors such as diborane, which require significantly higher temperatures for comparable incorporation levels [11]. The low activation barriers in the boron trichloride dissociation pathway enable saturation at temperatures below one hundred degrees Celsius, with the exact onset temperature dependent on the primary reaction barrier connecting the initial adsorbed configuration to the stable bridging state [10].

Experimental validation of the kinetic model predictions comes from scanning tunneling microscopy observations of boron trichloride-dosed silicon surfaces at various annealing temperatures [10]. The surface coverage of boron-containing adsorbates decreases systematically from 0.26 monolayers at room temperature to 0.11 monolayers at five hundred degrees Celsius, consistent with model predictions of adsorbate evolution and incorporation [10].

Statistical analysis of adsorbate distributions reveals excellent agreement between experimental observations and kinetic model predictions. At room temperature, approximately seventy-two percent of surface features reside on silicon dimer rows, matching the seventy-four percent predicted from the theoretical pathway analysis [10]. Above three hundred degrees Celsius, the distribution shifts as boron dichloride fragments convert to bridging boron chloride species or desorb from the surface [10].

The kinetic Monte Carlo approach enables optimization of processing parameters to maximize dopant incorporation while minimizing unwanted side reactions. The model accounts for competitive processes including precursor desorption, surface diffusion, and multiple dissociation pathways. Temperature-dependent incorporation profiles show that optimal processing occurs in the range of fifty to one hundred degrees Celsius, where thermal energy is sufficient to overcome dissociation barriers while avoiding significant desorption losses [10].

Hall effect measurements of delta-doped layers fabricated using the predicted optimal conditions yield sheet resistances of 1.9 kilohms per square, carrier concentrations of 1.9 × 10¹⁴ holes per square centimeter, and mobilities of 38 square centimeters per volt-second at three Kelvin [9]. These electrical properties validate the incorporation levels predicted by the kinetic model and demonstrate the practical utility of the theoretical framework for process development.

The integration of density functional theory calculations with kinetic Monte Carlo modeling provides a comprehensive understanding of boron trichloride chemistry on silicon surfaces. This approach enables rational design of atomic precision doping processes and facilitates the development of deterministic single-dopant incorporation techniques essential for quantum device applications [10].

| Material | BCl₃ Percentage | Etch Rate (nm/min) | Key Radical Species | Mechanism | Applications |

|---|---|---|---|---|---|

| GaAs | 33% | 1200 | BCl, Cl, B | Volatile chloride formation | III-V device fabrication |

| GaN | 33% | 300 | BCl, Cl, B | Cl radical etching | LED/laser processing |

| AlGaAs | 33% | 1200 | BCl, Cl, B | Volatile chloride formation | HEMT fabrication |

| BST thin films | 10% | 480 Å/min | BCl, Cl, B | Chemical reaction + ion bombardment | Memory devices |

| MoS₂ | N/A | N/A | BCl radicals | Surface functionalization | 2D electronics |

| Si(100) | Pure BCl₃ | Variable | BCl, Cl, B | Si-Cl bond formation | Atomic precision doping |

| Parameter | BCl₃ Value | Physical Meaning | Applications |

|---|---|---|---|

| Attempt Frequency | 10¹² s⁻¹ | Vibrational frequency | Kinetic modeling |

| Main Barrier (A→C) | 0.93 eV | Transition state energy | Process optimization |

| Saturation Temperature | ~40°C | Dopant activation | Low-temp processing |

| Incorporation Rate | 1.7×10¹⁴ cm⁻² | Active carrier density | Quantum devices |

| H-resist Selectivity | 310:1 | Surface discrimination | Pattern transfer |

| Cl-resist Selectivity | 1529:1 | Surface discrimination | Area-selective doping |

Physical Description

Liquid

GAS OR COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Boiling Point

12.5 °C

Vapor Density

4.03 (Air = 1)

Relative vapor density (air = 1): 4.03

Density

4.789 g/L

Relative density (water = 1): 1.35

Odor

Sharp, irritating.

Melting Point

-107.3 °C

-107 °C

UNII

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

166 kPa (1250 mm Hg) at 300 K (27 °C)

Vapor pressure, kPa at 20 °C: 150

Pictograms

Corrosive;Acute Toxic

Impurities

Other CAS

37226-51-0

Wikipedia

Use Classification

Methods of Manufacturing

Chlorination of a boron trioxide and carbon mixture.

(1) Heating boric oxide and carbon with chlorine; (2) combining boric oxide with phosphorus pentachloride.

Prepared by chlorinating a mixture of finely divided carbon and boric oxide at 871-982 °C; by heating boric oxide with sodium, potassium or lithium chloride at 800-1000 °C.

General Manufacturing Information

Borane, trichloro-: ACTIVE

Lab preparation: boron trifluoride + aluminum chloride yields boron trichloride and aluminum fluoride

Storage Conditions

Storage temp: Ambient